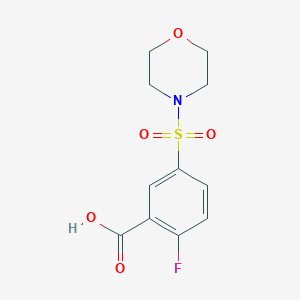

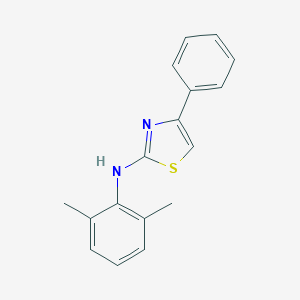

![molecular formula C16H16N4S B479506 5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 634174-13-3](/img/structure/B479506.png)

5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The molecule also contains a thiol group (-SH), a dimethylamino group (-(CH3)2N), and phenyl groups (C6H5), which are common in many organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, phenyl groups, and dimethylamino group would contribute to the compound’s overall structure. The thiol group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The thiol group is known to be quite reactive, and could participate in various chemical reactions. The dimethylamino group could potentially act as a base, accepting a proton to form a positively charged ion .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar dimethylamino and thiol groups could affect its solubility in different solvents .Aplicaciones Científicas De Investigación

Synthesis of Triazole Derivatives and Antimicrobial Activities

Triazole derivatives, including 5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, have been synthesized and evaluated for their antimicrobial activities. The compounds synthesized have shown good to moderate antimicrobial activities, indicating their potential in the development of new antimicrobial agents (Bayrak et al., 2009).

Anticorrosive Effects on Stainless Steel

The derivatives of 5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol have shown significant anticorrosive effects on 316 stainless steel in HCl medium. Experimental and computational studies suggest these compounds act as effective corrosion inhibitors, making them valuable in industrial applications to enhance the longevity and durability of stainless steel in corrosive environments (Nandini et al., 2021).

Biological Activities and Applications in Cancer Research

Cancer Cell Migration and Growth Inhibition

Derivatives of 5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol have been explored for their impact on cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. Some compounds exhibited significant cytotoxicity, especially against melanoma cell lines, and were identified as potential antimetastatic candidates (Šermukšnytė et al., 2022).

Inhibition of Corrosion and Material Protection

Corrosion Inhibition for Mild Steel

Research has demonstrated the effectiveness of fatty acid triazole derivatives, closely related to 5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, in inhibiting the corrosion of mild steel in acidic environments. These compounds show high inhibition efficiency, suggesting their applicability in protecting industrial materials from corrosive damage (Quraishi & Jamal, 2002).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[4-(dimethylamino)phenyl]-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4S/c1-19(2)13-10-8-12(9-11-13)15-17-18-16(21)20(15)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMMMSWRDCJDSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701324804 |

Source

|

| Record name | 3-[4-(dimethylamino)phenyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24790860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

634174-13-3 |

Source

|

| Record name | 3-[4-(dimethylamino)phenyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B479436.png)

![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-benzylacetamide](/img/structure/B479458.png)

![4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B479524.png)

![3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine](/img/structure/B479534.png)

![N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]benzamide](/img/structure/B479563.png)

![methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate](/img/structure/B479567.png)

![2-[(4-Phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B479573.png)